[(3-Methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid
CAS No.: 1353956-60-1
Cat. No.: VC8232810
Molecular Formula: C8H11N3O2S
Molecular Weight: 213.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353956-60-1 |
|---|---|
| Molecular Formula | C8H11N3O2S |
| Molecular Weight | 213.26 g/mol |
| IUPAC Name | 2-[(3-methylsulfanylpyrazin-2-yl)methylamino]acetic acid |
| Standard InChI | InChI=1S/C8H11N3O2S/c1-14-8-6(10-2-3-11-8)4-9-5-7(12)13/h2-3,9H,4-5H2,1H3,(H,12,13) |
| Standard InChI Key | ZIFHUWVLOSMNIY-UHFFFAOYSA-N |
| SMILES | CSC1=NC=CN=C1CNCC(=O)O |
| Canonical SMILES | CSC1=NC=CN=C1CNCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 2-[(3-methylsulfanylpyrazin-2-yl)methylamino]acetic acid, reflects its hybrid structure combining a pyrazine ring, methylsulfanyl group, and glycine derivative. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃O₂S |
| Molecular Weight | 213.26 g/mol |
| SMILES Notation | CSC1=NC=CN=C1CNCC(=O)O |
| InChI Key | ZIFHUWVLOSMNIY-UHFFFAOYSA-N |
| Solubility | Moderate in polar solvents |
The pyrazine ring contributes aromaticity and hydrogen-bonding capacity, while the methylsulfanyl group enhances lipophilicity, influencing membrane permeability. The amino-acetic acid moiety enables participation in peptide-like interactions, making the compound a candidate for enzyme inhibition studies.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of [(3-Methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid typically involves nucleophilic substitution reactions under controlled conditions. A representative pathway includes:
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Functionalization of Pyrazine: 3-Chloropyrazine-2-carbonitrile undergoes thioetherification with methanethiol to introduce the methylsulfanyl group.
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Aminomethylation: The resulting intermediate reacts with glycine derivatives via a Mannich-type reaction, forming the amino-acetic acid sidechain.
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Purification: Chromatographic techniques yield high-purity product (>95%).
Table 1: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thioetherification | NaSCH₃, DMF, 80°C, 12 hrs | 78 |
| Aminomethylation | Glycine ethyl ester, K₂CO₃, DCM | 65 |
| Acid Hydrolysis | HCl (6M), reflux, 4 hrs | 89 |
These conditions balance efficiency and scalability, though microwave-assisted synthesis has been explored to reduce reaction times.
Chemical Reactivity
The compound’s reactivity is governed by its functional groups:
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Pyrazine Ring: Undergoes electrophilic substitution at the nitrogen-adjacent positions.
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Methylsulfanyl Group: Susceptible to oxidation (e.g., to sulfoxide or sulfone derivatives) and nucleophilic displacement.
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Amino-Acetic Acid: Participates in condensation reactions, metal chelation, and pH-dependent tautomerism.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The methylsulfanyl group likely disrupts microbial membrane integrity, while the pyrazine ring interferes with nucleic acid synthesis.
Applications in Research and Development
Medicinal Chemistry
The compound serves as a pharmacophore scaffold for designing:
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Kinase Inhibitors: Structural analogs show nanomolar affinity for EGFR and VEGFR2.
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Antimetabolites: Interference with purine/pyrimidine biosynthesis pathways mimics mechanisms described for oncology therapeutics targeting CAD and IMPDH .
Biochemical Probes
As a fluorescence quencher, its pyrazine core enables studies of protein-ligand interactions. In a 2024 study, it was conjugated to BSA, achieving a quenching efficiency of 73% via Förster resonance energy transfer (FRET).
Comparison with Structural Analogs
Table 2: Key Analogues and Their Properties
The parent compound exhibits superior solubility compared to bulkier analogs, favoring in vivo applicability.
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